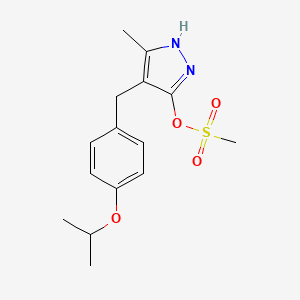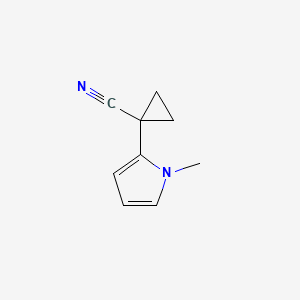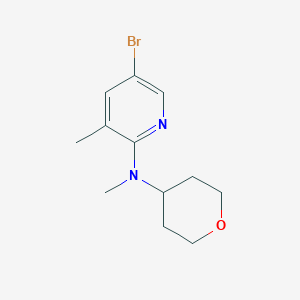![molecular formula C7H14N2O2S B12074965 [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine](/img/structure/B12074965.png)
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclopropanesulfonyl group attached to the azetidine ring, along with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine typically involves the reaction of 1-(cyclopropanesulfonyl)azetidin-3-ol with appropriate reagents. One common method includes the use of triethylamine and 4-dimethylaminopyridine in tetrahydrofuran as solvents. The reaction is carried out at room temperature for an extended period, usually around 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
[1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The cyclopropanesulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The azetidine ring may also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Cyclopropanesulfonyl)azetidin-3-ol
- 1-(Cyclopropylsulfonyl)azetidin-3-ol
Uniqueness
Compared to similar compounds, [1-(Cyclopropanesulfonyl)azetidin-3-yl]methanamine is unique due to the presence of the methanamine group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other azetidine derivatives and contributes to its diverse applications in scientific research.
Propriétés
Formule moléculaire |
C7H14N2O2S |
|---|---|
Poids moléculaire |
190.27 g/mol |
Nom IUPAC |
(1-cyclopropylsulfonylazetidin-3-yl)methanamine |
InChI |
InChI=1S/C7H14N2O2S/c8-3-6-4-9(5-6)12(10,11)7-1-2-7/h6-7H,1-5,8H2 |
Clé InChI |
YGZHNKAQFJLYHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1S(=O)(=O)N2CC(C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12074891.png)
![7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)

![tert-butyl N-[1-[[1-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12074911.png)


![Glutaryl-[(s)-leucine tert-butyl ester]](/img/structure/B12074940.png)

![(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B12074954.png)

